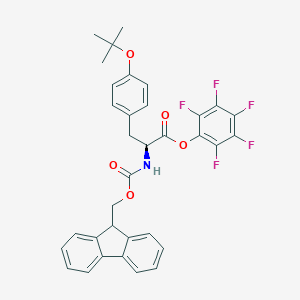

Fmoc-Tyr(tBu)-OPfp

Beschreibung

The exact mass of the compound Fmoc-Tyr(tBu)-OPfp is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Fmoc-Tyr(tBu)-OPfp suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-Tyr(tBu)-OPfp including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H28F5NO5/c1-34(2,3)45-19-14-12-18(13-15-19)16-25(32(41)44-31-29(38)27(36)26(35)28(37)30(31)39)40-33(42)43-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,40,42)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADOSTZDWXCEVJP-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H28F5NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70447069 | |

| Record name | Fmoc-Tyr(tBu)-OPfp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70447069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

625.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86060-93-7 | |

| Record name | Fmoc-Tyr(tBu)-OPfp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70447069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-a-Fmoc-O-t.-butyl-L-tyrosin pentafluorphenyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Role of Fmoc-Tyr(tBu)-OPfp in Modern Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of solid-phase peptide synthesis (SPPS), the efficient and high-fidelity incorporation of amino acids is paramount. For tyrosine, a crucial residue in many biologically active peptides, its reactive phenolic side chain necessitates a robust protection and activation strategy. Fmoc-Tyr(tBu)-OPfp, a pre-activated derivative of tyrosine, has emerged as a valuable tool for peptide chemists. This technical guide provides an in-depth analysis of its application, supported by quantitative data, detailed experimental protocols, and visual representations of its role in the broader context of peptide synthesis and function.

Core Concepts: The Chemistry of Fmoc-Tyr(tBu)-OPfp

Fmoc-Tyr(tBu)-OPfp is a multi-component molecule meticulously designed for seamless integration into the Fmoc/tBu orthogonal strategy of SPPS. Each component serves a distinct and critical function:

-

Nα-Fmoc (9-fluorenylmethyloxycarbonyl) Group: This temporary protecting group shields the α-amino group of tyrosine. Its key characteristic is its lability to basic conditions, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF), allowing for its selective removal at each cycle of peptide elongation.

-

O-tBu (tert-butyl) Group: The phenolic hydroxyl group of the tyrosine side chain is protected by a tert-butyl ether. This acid-labile protecting group is stable to the basic conditions used for Fmoc removal, thus preventing unwanted side reactions such as O-acylation during the coupling steps. It is efficiently removed during the final cleavage of the peptide from the resin using a strong acid, typically trifluoroacetic acid (TFA).

-

OPfp (Pentafluorophenyl) Ester: The carboxyl group of tyrosine is pre-activated as a pentafluorophenyl ester. The five highly electronegative fluorine atoms on the phenyl ring create a powerful electron-withdrawing effect, making the pentafluorophenoxy group an excellent leaving group. This high degree of activation facilitates a rapid and efficient nucleophilic attack by the free N-terminal amine of the growing peptide chain, leading to the formation of a stable amide bond.

The pre-activated nature of Fmoc-Tyr(tBu)-OPfp offers several advantages over in-situ activation methods, where a coupling reagent is used to activate the free carboxylic acid of Fmoc-Tyr(tBu)-OH immediately prior to coupling. These benefits include:

-

Rapid Coupling Kinetics: The high reactivity of the OPfp ester leads to significantly faster coupling reactions.

-

Reduced Side Reactions: By eliminating the need for a separate coupling reagent during the coupling step, the risk of side reactions associated with these reagents is minimized. This can lead to a cleaner crude peptide product.

-

Convenience and Stability: As stable, crystalline solids, Fmoc-amino acid-OPfp esters can be prepared in advance and stored, simplifying the workflow of automated and manual peptide synthesis.

Data Presentation: Performance Metrics

The use of pentafluorophenyl esters in peptide synthesis has been shown to be highly effective. The following tables summarize key quantitative data related to their performance.

| Parameter | Value/Observation | Reference(s) |

| Relative Coupling Rate | OPfp esters exhibit a significantly higher coupling rate compared to other active esters like p-nitrophenyl (ONp) and pentachlorophenyl (OPCP) esters. The relative rate ratio is reported as 111:1:3.4, respectively. | [1] |

| Crude Peptide Purity | In the synthesis of the acyl carrier protein fragment (65-74), the use of preformed Fmoc-amino acid pentafluorophenyl esters with HOBt as a catalyst resulted in a crude peptide of high purity (>90%). | [2] |

| Racemization | Coupling reactions using Fmoc-amino acid pentafluorophenyl esters, particularly under microwave irradiation in solution-phase synthesis, have been demonstrated to be free from racemization. | [3] |

| Parameter | Condition | Time |

| Coupling Time (Solution Phase) | Microwave Irradiation | 30-45 seconds |

| Coupling Time (Solid Phase) | Standard SPPS Conditions | 1-2 hours |

Experimental Protocols

This section provides a detailed methodology for the use of Fmoc-amino acid pentafluorophenyl esters in manual solid-phase peptide synthesis.

Materials:

-

Fmoc-protected amino acid pentafluorophenyl esters (e.g., Fmoc-Tyr(tBu)-OPfp)

-

Solid support (e.g., Rink Amide resin, Wang resin)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine

-

1-Hydroxybenzotriazole (HOBt) (optional, as a catalyst)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water, deionized

-

Diethyl ether, cold

-

SPPS reaction vessel (fritted syringe or automated synthesizer)

Protocol for a Single Coupling Cycle (0.1 mmol scale):

-

Resin Swelling:

-

Place the resin (0.1 mmol) in the reaction vessel.

-

Add DMF (5 mL) and agitate for 30-60 minutes to swell the resin.

-

Drain the DMF.

-

-

Fmoc Deprotection:

-

Add a solution of 20% piperidine in DMF (5 mL) to the resin.

-

Agitate for 5 minutes and drain.

-

Add a fresh 20% piperidine in DMF solution (5 mL) and agitate for an additional 15-20 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.

-

-

Coupling of Fmoc-Tyr(tBu)-OPfp:

-

In a separate vial, dissolve Fmoc-Tyr(tBu)-OPfp (3-5 equivalents, 0.3-0.5 mmol) in DMF (2-3 mL).

-

(Optional) If using a catalyst, add HOBt (3-5 equivalents, 0.3-0.5 mmol) to the amino acid solution.

-

Add the activated amino acid solution to the deprotected resin in the reaction vessel.

-

Agitate the mixture for 1-2 hours at room temperature.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (5 x 5 mL).

-

-

Monitoring the Coupling Reaction (Optional):

-

Perform a Kaiser test (ninhydrin test) to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads), the coupling step should be repeated.

-

Final Cleavage and Deprotection:

-

After the final coupling and Fmoc deprotection, wash the peptide-resin with DCM (3 x 5 mL) and dry under vacuum.

-

Prepare a cleavage cocktail of TFA:TIS:Water (95:2.5:2.5, v/v/v).

-

Add the cleavage cocktail (5 mL) to the dried peptide-resin in a fume hood.

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide into a cold centrifuge tube.

-

Precipitate the crude peptide by adding cold diethyl ether (approximately 10-fold volume excess).

-

Centrifuge the mixture to pellet the peptide and carefully decant the ether.

-

Wash the peptide pellet with cold diethyl ether two more times.

-

Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase HPLC.

Mandatory Visualizations

Experimental Workflow

References

An In-depth Technical Guide to Fmoc-Tyr(tBu)-OPfp: Structure, Properties, and Applications in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-Fmoc-O-t-butyl-L-tyrosine pentafluorophenyl ester (Fmoc-Tyr(tBu)-OPfp), a critical building block in modern solid-phase peptide synthesis (SPPS). This document details its chemical structure, physicochemical properties, and core applications, and provides detailed experimental protocols for its synthesis and use.

Core Concepts and Chemical Structure

Fmoc-Tyr(tBu)-OPfp is a derivative of the amino acid L-tyrosine, specifically engineered for use in Fmoc-based solid-phase peptide synthesis.[1] Its structure incorporates three key chemical moieties, each serving a distinct and crucial purpose in the controlled, stepwise assembly of peptide chains.

-

Fmoc (9-fluorenylmethoxycarbonyl) Group: This is a base-labile protecting group attached to the α-amino terminus of the tyrosine. Its primary function is to prevent the amino group from participating in unwanted reactions during the coupling of the subsequent amino acid. The Fmoc group is stable under acidic and neutral conditions but can be efficiently removed with a mild base, typically a solution of piperidine in an organic solvent, to allow for the next coupling cycle.

-

tBu (tert-Butyl) Group: The phenolic hydroxyl group of the tyrosine side chain is highly reactive and can undergo undesirable side reactions, such as O-acylation, during peptide synthesis. The tBu group serves as an acid-labile protecting group for this hydroxyl function, preventing such side reactions. It is stable to the basic conditions used for Fmoc group removal but is readily cleaved during the final step of peptide synthesis with strong acids like trifluoroacetic acid (TFA). This orthogonal protection strategy is a cornerstone of modern SPPS.

-

OPfp (Pentafluorophenyl Ester) Group: This is a highly reactive ester group attached to the carboxyl terminus of the tyrosine. The five fluorine atoms on the phenyl ring are strongly electron-withdrawing, making the carbonyl carbon highly electrophilic and thus, an excellent leaving group. This "pre-activated" state allows for rapid and efficient formation of a peptide bond with the free amino group of the growing peptide chain on the solid support, often without the need for additional in-situ coupling reagents.[1] This high reactivity also helps to minimize racemization.

The synergistic function of these three groups makes Fmoc-Tyr(tBu)-OPfp a highly efficient and reliable reagent for incorporating protected tyrosine residues into synthetic peptides.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Fmoc-Tyr(tBu)-OPfp is essential for its proper handling, storage, and application in peptide synthesis.

| Property | Value | Reference(s) |

| Chemical Name | N-α-Fmoc-O-t.-butyl-L-tyrosine pentafluorophenyl ester | [1] |

| Synonyms | Fmoc-Tyr(But)-OPfp, Fmoc-L-Tyr(tBu)-OPfp | |

| CAS Number | 86060-97-7 | [1] |

| Molecular Formula | C₃₄H₂₈F₅NO₅ | [1] |

| Molecular Weight | 625.58 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 60-70 °C | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | |

| Storage Temperature | -15°C to -25°C | |

| SMILES String | Fc1c(c(c(c(c1F)F)OC(=O)--INVALID-LINK--Cc2ccc(cc2)OC(C)(C)C)F)F | [1] |

Experimental Protocols

Synthesis of Fmoc-Tyr(tBu)-OPfp

Fmoc-Tyr(tBu)-OPfp is synthesized from its corresponding carboxylic acid, Fmoc-Tyr(tBu)-OH, through an esterification reaction with pentafluorophenol. A common method involves the use of a carbodiimide coupling agent.

Materials:

-

Fmoc-Tyr(tBu)-OH

-

Pentafluorophenol

-

Dicyclohexylcarbodiimide (DCC)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Hexane

-

5% aqueous HCl

-

Saturated aqueous NaHCO₃

-

Brine (saturated aqueous NaCl)

-

Anhydrous Na₂SO₄ or MgSO₄

Procedure:

-

Dissolution: Dissolve Fmoc-Tyr(tBu)-OH (1 equivalent) and pentafluorophenol (1.1 equivalents) in anhydrous THF or DCM in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

DCC Addition: Add a solution of DCC (1.1 equivalents) in a minimal amount of the same anhydrous solvent dropwise to the cooled reaction mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Filtration: Once the reaction is complete, filter off the precipitated DCU by vacuum filtration and wash the solid with a small amount of the reaction solvent.

-

Work-up: Transfer the filtrate to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl, water, saturated aqueous NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from an ethyl acetate/hexane mixture to yield pure Fmoc-Tyr(tBu)-OPfp as a white solid.

Coupling of Fmoc-Tyr(tBu)-OPfp in Solid-Phase Peptide Synthesis

This protocol outlines the manual coupling of Fmoc-Tyr(tBu)-OPfp onto a solid support resin with a free N-terminal amine.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Fmoc-Tyr(tBu)-OPfp

-

N,N-Dimethylformamide (DMF)

-

1-Hydroxybenzotriazole (HOBt) (optional, but recommended)

-

SPPS reaction vessel

Procedure:

-

Resin Preparation: Ensure the peptide-resin has been subjected to Fmoc deprotection to expose the N-terminal amine and has been thoroughly washed with DMF. Swell the resin in DMF for at least 30 minutes.

-

Coupling Solution Preparation: In a separate vial, dissolve Fmoc-Tyr(tBu)-OPfp (3 equivalents relative to the resin loading) in DMF. If using a catalyst, add HOBt (3 equivalents) to this solution.

-

Coupling Reaction: Add the coupling solution to the swelled, deprotected peptide-resin in the reaction vessel.

-

Agitation: Agitate the reaction mixture at room temperature for 1-2 hours. The reaction time may be extended for sterically hindered couplings.

-

Monitoring: The completion of the coupling reaction can be monitored using a qualitative test for free primary amines, such as the Kaiser test. A negative test (yellow beads) indicates a complete reaction.

-

Washing: Once the coupling is complete, drain the reaction solution and thoroughly wash the resin with DMF (3-5 times) to remove any unreacted reagents and byproducts. The resin is now ready for the next Fmoc deprotection step in the SPPS cycle.

Applications in Research and Drug Development

Fmoc-Tyr(tBu)-OPfp is a vital reagent for the synthesis of peptides containing tyrosine residues, which are of significant interest in various fields of research and drug development.

-

Synthesis of Biologically Active Peptides: Many endogenous peptides and their analogues that have therapeutic potential contain tyrosine. For example, GLP-1 (Glucagon-Like Peptide-1) analogues, used in the treatment of type 2 diabetes, contain tyrosine residues. The efficient incorporation of protected tyrosine is crucial for the successful synthesis of these drugs.

-

Study of Signal Transduction: Tyrosine phosphorylation is a key event in many cellular signaling pathways. Peptides containing tyrosine can be synthesized and subsequently phosphorylated to study the interactions between phosphotyrosine-containing motifs and signaling proteins, such as those with SH2 domains.

-

Epitope Mapping and Antibody Development: Synthetic peptides are widely used to identify the binding sites (epitopes) of antibodies. Fmoc-Tyr(tBu)-OPfp allows for the reliable synthesis of peptide libraries for this purpose.

Visualizing Workflows and Pathways

Solid-Phase Peptide Synthesis (SPPS) Cycle

The following diagram illustrates the iterative cycle of solid-phase peptide synthesis using Fmoc-protected amino acids, including the coupling step with an activated ester like Fmoc-Tyr(tBu)-OPfp.

GLP-1 Receptor Signaling Pathway

Peptides synthesized using Fmoc-Tyr(tBu)-OPfp, such as GLP-1 analogues, play a crucial role in regulating glucose metabolism by activating the GLP-1 receptor. This diagram shows a simplified signaling cascade initiated by GLP-1 binding in a pancreatic β-cell.

References

A Technical Guide to Fmoc-Tyr(tBu)-OPfp: Properties and Applications in Peptide Synthesis

For researchers and professionals in the field of drug development and peptide chemistry, N-α-Fmoc-O-t-butyl-L-tyrosine pentafluorophenyl ester, commonly abbreviated as Fmoc-Tyr(tBu)-OPfp, is a critical reagent. Its primary application lies in Fmoc-based solid-phase peptide synthesis (SPPS), where it serves as a protected building block for the introduction of tyrosine residues into a growing peptide chain. The pentafluorophenyl (Pfp) ester acts as an activated group, facilitating efficient coupling, while the fluorenylmethyloxycarbonyl (Fmoc) and tert-butyl (tBu) groups provide orthogonal protection for the α-amino and side-chain hydroxyl groups, respectively.

Core Molecular Data

A precise understanding of the physicochemical properties of Fmoc-Tyr(tBu)-OPfp is fundamental for its effective use in peptide synthesis. The following table summarizes its key molecular data.

| Property | Value | Reference |

| Molecular Formula | C₃₄H₂₈F₅NO₅ | [1][2] |

| Molecular Weight | 625.58 g/mol | [1][2][3][4] |

| Synonyms | N-α-Fmoc-O-t-butyl-L-tyrosine pentafluorophenyl ester | [2][4] |

| CAS Number | 86060-93-7 | [1][2] |

Experimental Protocol: Fmoc-Tyr(tBu)-OPfp in Solid-Phase Peptide Synthesis (SPPS)

The following protocol outlines a standard procedure for the incorporation of a tyrosine residue into a peptide sequence on a solid support using Fmoc-Tyr(tBu)-OPfp. This process involves a cyclical workflow of deprotection and coupling steps.

Materials and Reagents

-

Fmoc-Tyr(tBu)-OPfp

-

Peptide synthesis resin (e.g., Rink Amide, Wang) with a pre-loaded N-terminally Fmoc-protected amino acid

-

N,N-Dimethylformamide (DMF)

-

Deprotection solution: 20% piperidine in DMF (v/v)

-

Washing solvent: Dichloromethane (DCM)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

-

Cold diethyl ether

-

Solid-phase peptide synthesis reaction vessel

Procedure

-

Resin Swelling : The peptide-resin is initially swelled in DMF within a reaction vessel for approximately 30-60 minutes to ensure optimal reaction conditions.[1]

-

Fmoc Deprotection : The N-terminal Fmoc protecting group of the resin-bound peptide is removed by treating it with a 20% piperidine in DMF solution. This is typically a two-step process: an initial treatment for 3-5 minutes followed by a second treatment with fresh solution for 15-20 minutes to ensure complete deprotection.[1][2] The resin is then thoroughly washed with DMF to remove residual piperidine.

-

Coupling of Fmoc-Tyr(tBu)-OPfp : The Fmoc-Tyr(tBu)-OPfp is dissolved in DMF and added to the deprotected resin. The Pfp ester allows for direct coupling without the need for additional coupling reagents, although the addition of 1-hydroxybenzotriazole (HOBt) can increase the reaction rate. The reaction is agitated for 1-2 hours at room temperature.

-

Washing : Following the coupling reaction, the resin is washed extensively with DMF to remove any unreacted amino acid and byproducts.[2]

-

Monitoring the Coupling Reaction (Optional) : The completion of the coupling reaction can be monitored using a Kaiser test, which detects the presence of free primary amines. A negative result (indicated by yellow beads) signifies a complete reaction.[2][4]

-

Chain Elongation : The cycle of Fmoc deprotection (Step 2) and coupling (Step 3) is repeated with the subsequent desired Fmoc-protected amino acid until the target peptide sequence is assembled.

-

Final Cleavage and Deprotection : Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including the tBu group on tyrosine) are removed. This is achieved by treating the resin with a cleavage cocktail, typically containing a high concentration of TFA, for 2-3 hours.[5][6]

-

Peptide Precipitation and Isolation : The cleaved peptide is precipitated from the TFA solution by the addition of cold diethyl ether. The crude peptide is then pelleted by centrifugation, washed with cold ether, and dried under vacuum.[1][6] The crude product can then be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Workflow Diagram

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis using Fmoc-Tyr(tBu)-OPfp.

A generalized workflow for the incorporation of Fmoc-Tyr(tBu)-OPfp in solid-phase peptide synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 6. benchchem.com [benchchem.com]

The Role of Pentafluorophenyl Esters in Amino Acid Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of pentafluorophenyl (PFP) esters in the activation of amino acids, a cornerstone technique in modern peptide synthesis and bioconjugation. This document provides a comprehensive overview of the underlying chemistry, comparative efficacy, and practical applications, supplemented with detailed experimental protocols and data presented for clear interpretation.

Core Concepts: The Activation of Amino Acids with PFP Esters

The activation of the carboxylic acid group of an amino acid is a prerequisite for the formation of a peptide bond with the amino group of another amino acid. Pentafluorophenyl esters are highly effective "active esters" that facilitate this amide bond formation. The efficacy of PFP esters is rooted in the strong electron-withdrawing nature of the pentafluorophenyl group.[1][2] This property renders the ester an excellent leaving group, thereby promoting rapid and efficient nucleophilic attack by a free amino group.[1][3]

The high reactivity of PFP esters translates to faster coupling times and can minimize undesirable side reactions, such as racemization, which is critical for maintaining the stereochemical integrity of the resulting peptide.[1] Furthermore, PFP esters of N-protected amino acids are often stable, crystalline solids that can be prepared in advance and are well-suited for automated solid-phase peptide synthesis (SPPS).[1][4] Their stability also extends to being less susceptible to hydrolysis compared to other common active esters like N-hydroxysuccinimide (NHS) esters.[1][5]

Quantitative Data: Comparative Performance of Activating Agents

The choice of activating agent is a critical factor that influences the yield, purity, and chiral integrity of a synthesized peptide.[2] Kinetic studies have demonstrated the superior reaction speed of PFP esters in comparison to other active esters.[1][2]

| Coupling Reagent/Method | Relative Speed | Typical Yields | Racemization Potential | Key Byproducts |

| Pentafluorophenyl (PFP) Esters | Very High (111) | High | Low | Pentafluorophenol |

| p-Nitrophenyl (ONp) Esters | Low (1) | Moderate | Moderate | p-Nitrophenol |

| Pentachlorophenyl (OPCP) Esters | Moderate (3.4) | Moderate to High | Moderate | Pentachlorophenol |

Table 1: Comparison of Coupling Reagent Performance. The relative speed is based on kinetic studies comparing PFP esters to p-nitrophenyl (ONp) and pentachlorophenyl (OPCP) esters, with a reported ratio of 111:1:3.4, respectively.[1][2][6]

Experimental Protocols

Preparation of Fmoc-Amino Acid Pentafluorophenyl Esters

This protocol outlines the synthesis of Fmoc-amino acid-OPfp esters from the corresponding Fmoc-amino acids.[4]

Materials:

-

Fmoc-amino acid

-

Pentafluorophenyl trifluoroacetate or Pentafluorophenyl chloroformate

-

Pyridine or Diisopropylethylamine (DIEA)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Hexane

-

5% aqueous HCl

-

Saturated aqueous NaHCO₃

-

Brine

-

Anhydrous Na₂SO₄

Procedure:

-

Dissolve the Fmoc-amino acid (1 equivalent) in anhydrous DCM or THF.

-

Add pyridine or DIEA (1-1.2 equivalents) to the solution and stir.

-

Slowly add pentafluorophenyl trifluoroacetate or pentafluorophenyl chloroformate (1.1 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours, monitoring by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with EtOAc.

-

Wash the organic layer sequentially with 5% HCl, water, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

The crude product can be purified by recrystallization from an EtOAc/hexane mixture to yield the pure Fmoc-amino acid-OPfp ester.

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Amino Acid PFP Esters

This protocol details the step-by-step procedure for SPPS on a 0.1 mmol scale using a manual synthesis vessel.[4]

Procedure:

-

Resin Swelling: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes in the reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain the solution and repeat the piperidine treatment for another 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove residual piperidine.

-

-

Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid pentafluorophenyl ester (3-5 equivalents, 0.3-0.5 mmol) in DMF (2-3 mL).

-

(Optional) Add 1-hydroxybenzotriazole (HOBt) (3-5 equivalents, 0.3-0.5 mmol) to the amino acid solution to catalyze the reaction.

-

Add the activated amino acid solution to the deprotected resin in the reaction vessel.

-

Agitate the mixture for 1-2 hours at room temperature. Monitor the coupling reaction using a Kaiser test.

-

-

Washing:

-

After the coupling is complete, drain the reaction solution.

-

Wash the resin with DMF (3 x 5 mL) and then with DCM (3 x 5 mL).

-

-

Repeat: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.

-

Final Deprotection and Cleavage:

-

After the final coupling and washing, perform a final Fmoc deprotection.

-

Wash the resin with DMF and then with DCM, and dry the resin under vacuum.

-

Add a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) to the resin and incubate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide into a cold centrifuge tube.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, and carefully decant the ether.

-

Wash the peptide pellet with cold diethyl ether two more times.

-

Dry the crude peptide pellet under vacuum.

-

The peptide can then be purified by reverse-phase HPLC.

-

Conjugation of PFP Ester-Activated Molecules to Biomolecules

This protocol describes the general procedure for conjugating a PFP ester-activated molecule to a biomolecule containing free amine groups.[5]

Materials:

-

PFP ester-activated linker/molecule

-

Biomolecule with a free amine (e.g., protein, peptide)

-

Reaction buffer: 50–100 mM PBS, borate, or carbonate/bicarbonate buffer, pH 7.2–8.5

-

Organic co-solvent (if needed): DMSO, DMF

-

Quenching reagent (optional): Tris buffer

Procedure:

-

Prepare the Biomolecule Solution:

-

Dissolve the biomolecule in the reaction buffer to a final concentration of 0.5–5 mg/mL.

-

If solubility is an issue, up to 10% DMSO or DMF can be added.

-

-

Prepare the PFP Ester Solution:

-

Dissolve the PFP ester-activated molecule in DMSO or DMF to a concentration of 10–100 mM.

-

-

Initiate the Conjugation Reaction:

-

Slowly add the PFP ester solution to the biomolecule solution while stirring. A typical molar ratio of PFP ester to biomolecule is 10:1 to 20:1.

-

Allow the reaction to proceed at room temperature for 1–4 hours or at 4°C overnight.

-

-

Quench the Reaction (Optional):

-

Add a quenching reagent like Tris buffer to a final concentration of 20-50 mM to consume any unreacted PFP ester.

-

-

Purify the Conjugate:

-

Remove excess, unreacted PFP ester and byproducts using dialysis, size-exclusion chromatography, or other suitable purification methods.

-

Visualizing the Chemistry: Diagrams and Workflows

The following diagrams illustrate the key chemical transformations and experimental workflows described in this guide.

Caption: Mechanism of peptide bond formation using a PFP ester.

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Caption: Workflow for Bioconjugation using PFP Esters.

Applications in Drug Development

The unique properties of PFP esters make them highly valuable in the field of drug development. Their application in the synthesis of complex and sterically hindered peptides is particularly noteworthy, where other coupling methods may result in low yields or failure.[1] The ability to minimize racemization is crucial for the synthesis of peptide-based therapeutics, where the specific chirality of each amino acid is essential for biological activity.

In the realm of bioconjugation, PFP esters are employed to attach small molecules, such as drugs or imaging agents, to proteins and antibodies.[7][8] The enhanced stability of PFP esters in aqueous conditions compared to NHS esters allows for more efficient and controlled conjugation reactions.[5] This has significant implications for the development of antibody-drug conjugates (ADCs), where precise control over the drug-to-antibody ratio is critical for therapeutic efficacy and safety.

Conclusion

Pentafluorophenyl esters represent a powerful and versatile tool for the activation of amino acids. Their high reactivity, stability, and ability to minimize side reactions have established them as a preferred choice for a wide range of applications in peptide synthesis and bioconjugation. For researchers and professionals in drug development, a thorough understanding of the principles and protocols associated with PFP esters is essential for the successful design and synthesis of novel peptide-based therapeutics and bioconjugates. The detailed information and protocols provided in this guide serve as a valuable resource for harnessing the full potential of this important chemical methodology.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. precisepeg.com [precisepeg.com]

- 6. Pentafluorophenol and its derivatives [en.highfine.com]

- 7. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 8. Preferential Light-Chain Labeling of Native Monoclonal Antibodies Improves the Properties of Fluorophore Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

Understanding tBu protection for tyrosine side chain

An In-depth Technical Guide to the Side Chain Protection of Tyrosine with a Tert-Butyl Group

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate process of peptide synthesis and the development of peptide-based therapeutics, the precise control of chemical reactivity is paramount. This is achieved through the strategic use of protecting groups, which temporarily mask reactive functional groups to prevent unintended side reactions. For the amino acid tyrosine, which contains a reactive phenolic hydroxyl group in its side chain, effective protection is a critical determinant of success, directly impacting the purity, yield, and potential for side-chain modifications of the final peptide.[1][2]

This technical guide provides a comprehensive overview of the use of the tert-butyl (tBu) group for the protection of the tyrosine side chain. We will delve into its chemical properties, applications in solid-phase peptide synthesis (SPPS), and the detailed experimental protocols for its use. Furthermore, we will explore the significance of tyrosine protection in the context of cellular signaling pathways, where tyrosine phosphorylation plays a pivotal role.[3][4]

The Imperative of Tyrosine Protection

The phenolic hydroxyl group of tyrosine is nucleophilic and susceptible to several undesirable side reactions during peptide synthesis, including:

-

O-acylation: The hydroxyl group can react with activated amino acids during coupling steps, leading to the formation of branched peptide impurities and a reduction in the yield of the desired linear peptide.[2][4]

-

Alkylation: During the acid-mediated deprotection of other protecting groups, carbocation intermediates are generated. The electron-rich aromatic ring of tyrosine is susceptible to electrophilic attack by these carbocations, leading to undesired alkylation.[5]

The tBu group, by forming a stable ether linkage with the phenolic hydroxyl group, effectively prevents these side reactions, ensuring the fidelity of peptide chain elongation.[5][6]

Chemical Properties and Strategic Advantages of tBu Protection

The tert-butyl group is a cornerstone of modern peptide synthesis, particularly within the widely adopted Fmoc/tBu strategy.[7][8] Its utility stems from a unique combination of stability and lability under specific, controllable conditions.

Orthogonality in Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS)

The success of the Fmoc/tBu strategy hinges on the principle of orthogonality, which is the ability to remove one type of protecting group without affecting another.[5] The tBu group is an ideal side-chain protecting group in this context:

-

Base Stability: The tBu ether linkage is completely stable to the basic conditions (e.g., 20% piperidine in DMF) used for the removal of the Nα-Fmoc group at each cycle of peptide elongation.[6][7]

-

Acid Lability: The tBu group is readily cleaved under strong acidic conditions, typically using a cocktail containing high concentrations of trifluoroacetic acid (TFA) during the final step of peptide cleavage from the solid support.[5][7]

This orthogonality allows for the selective deprotection of the Nα-amino group for chain elongation while the tyrosine side chain remains protected until the final cleavage step.[5]

Physicochemical Properties of Protected Tyrosine Derivatives

A foundational understanding of the properties of tBu-protected tyrosine derivatives is essential for their effective application in peptide synthesis.

| Property | Boc-Tyr(tBu)-OH | Fmoc-Tyr(tBu)-OH |

| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]-3-[4-(tert-butoxy)phenyl]propanoic acid | O-(1,1-dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-tyrosine |

| CAS Number | 47375-34-8[3] | 71989-38-3[7] |

| Molecular Formula | C₁₈H₂₇NO₅[3] | C₂₈H₂₉NO₅[7] |

| Molecular Weight | 337.41 g/mol [3] | 459.5 g/mol [7] |

| Appearance | White to off-white powder[3][9] | White to off-white solid[7] |

| Melting Point | 113-116 °C[3] | Not specified |

| Solubility | Soluble in DMF, DCM, Chloroform, Ethyl Acetate, DMSO; Insoluble in water[3][10] | Soluble in common organic solvents for peptide synthesis[9] |

| Nα-Protecting Group Lability | Acid-labile (e.g., 25-50% TFA in DCM)[5] | Base-labile (e.g., 20% piperidine in DMF)[7] |

| Side-Chain Protecting Group Lability | Acid-labile (e.g., >90% TFA, HF)[5][9] | Acid-labile (e.g., >90% TFA)[7] |

Experimental Protocols

The following sections provide detailed methodologies for the key experimental procedures involving tBu-protected tyrosine.

Synthesis of Fmoc-Tyr(tBu)-OH

The preparation of Fmoc-Tyr(tBu)-OH is a critical first step for its application in peptide synthesis. A common synthetic route is as follows:[6][11]

-

Esterification: The carboxylic acid of L-tyrosine is first protected as a methyl ester (Tyr-OMe).

-

tert-Butylation: The phenolic hydroxyl group of Tyr-OMe is then etherified using isobutylene in the presence of a strong acid catalyst, such as sulfuric acid, in dichloromethane.[11]

-

Saponification: The methyl ester is hydrolyzed using a base, such as sodium hydroxide, to yield O-tert-butyl-L-tyrosine.[11]

-

Fmoc Protection: The free amino group of O-tert-butyl-L-tyrosine is then protected with an Fmoc-donating reagent like Fmoc-OSu in the presence of a base (e.g., sodium carbonate) in a mixture of an organic solvent and water.[6][11]

-

Purification: The final product, Fmoc-Tyr(tBu)-OH, is purified by extraction and recrystallization.[6][11]

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Tyr(tBu)-OH

The following is a generalized protocol for the incorporation of Fmoc-Tyr(tBu)-OH into a peptide chain on a solid support (e.g., Wang or Rink Amide resin) at a 0.1 mmol scale.[7]

1. Resin Swelling:

-

Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

2. Fmoc Deprotection:

-

Drain the DMF.

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate for 3-5 minutes, then drain.

-

Add a fresh aliquot of the deprotection solution and agitate for an additional 15-20 minutes.[7]

-

Drain the solution and wash the resin thoroughly with DMF.

3. Amino Acid Coupling:

-

In a separate vessel, dissolve Fmoc-Tyr(tBu)-OH (3-4 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 3-4 equivalents) in DMF.

-

Add N,N-diisopropylethylamine (DIEA) (6-8 equivalents) to the amino acid solution to begin activation.

-

Immediately add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

4. Monitoring the Coupling Reaction:

-

Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result indicates complete coupling.

5. Washing:

-

Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF and then dichloromethane (DCM) to remove excess reagents and byproducts.

6. Repeat Cycle:

-

Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Final Cleavage and Deprotection

After the peptide sequence is fully assembled, the peptide is cleaved from the resin, and all acid-labile side-chain protecting groups, including the tBu group from tyrosine, are removed simultaneously.[5][12]

1. Resin Preparation:

-

After the final coupling and washing steps, thoroughly wash the peptide-resin with DCM (3 x 5 mL per 100 mg of resin) and dry it under vacuum for at least 1 hour.[12]

2. Preparation of Cleavage Cocktail:

-

In a fume hood, prepare a fresh cleavage cocktail. A standard cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v).[6][12] TIS and water act as scavengers to trap the reactive tert-butyl cations generated during deprotection, preventing side reactions.[5][6]

3. Cleavage Reaction:

-

Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).[5]

-

Agitate the mixture at room temperature for 2-3 hours.[5][7]

4. Peptide Precipitation and Collection:

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Add the TFA solution dropwise to a 10-fold excess of cold diethyl ether to precipitate the peptide.[12]

-

Collect the precipitated peptide by centrifugation or filtration.

-

Wash the peptide pellet two to three more times with cold diethyl ether to remove residual scavengers.[12]

5. Drying:

-

Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain the crude product.[5][12]

6. Purification:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[6][9]

Quantitative Data on Deprotection and Side Reactions

The final cleavage and deprotection step is critical. The acid-labile removal of the tBu group generates a reactive tert-butyl cation that can alkylate nucleophilic side chains, particularly tryptophan and methionine.[5][13] To mitigate this, scavengers are added to the cleavage cocktail.[6]

The following table summarizes the effectiveness of different scavenger cocktails in minimizing the formation of t-butylated side products for a model peptide. While this data is for a Cys-containing peptide, the principle of scavenging tBu cations is directly applicable to protecting tyrosine residues.

| Scavenger Cocktail (v/v/v) | Desired Peptide (%) | t-Butylated Side Product (%) |

| TFA/TIS/H₂O (95:2.5:2.5) | 81.4 | 18.6 |

| TFA/TIS/H₂O/Thioanisole (90:2.5:2.5:5) | 90.2 | 9.8 |

| TFA/TIS/H₂O/DMS (90:2.5:2.5:5) | 88.5 | 11.5 |

| TFA/TIS/H₂O/DTT (90:2.5:2.5:5) | 92.1 | 7.9 |

| TFA/TIS/H₂O/Thioanisole/DMS (85:2.5:2.5:5:5) | 94.3 | 5.7 |

| Data adapted from a study on a model Cys-containing peptidyl resin. Percentages are relative area determined by HPLC.[12] |

Visualizations

Chemical Structures and Reactions

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Fmoc-Tyr(tBu)-OPfp for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Fmoc-Tyr(tBu)-OPfp (CAS Number 86060-93-7), a critical reagent in modern solid-phase peptide synthesis (SPPS). This document details its physicochemical properties, provides standardized experimental protocols for its use, and outlines the fundamental chemical workflows involved in its application.

Core Compound Data

Fmoc-Tyr(tBu)-OPfp, systematically named N-α-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-tyrosine pentafluorophenyl ester, is a pre-activated amino acid derivative designed for efficient incorporation of tyrosine residues into peptide chains. The fluorenylmethoxycarbonyl (Fmoc) group provides temporary protection of the alpha-amino group, while the tert-butyl (tBu) group safeguards the hydroxyl function of the tyrosine side chain. The pentafluorophenyl (Pfp) ester serves as a highly reactive activating group, facilitating rapid and efficient peptide bond formation.

A summary of its key physicochemical properties is presented below:

| Property | Value | Source(s) |

| CAS Number | 86060-93-7 | [1][2][3][4] |

| Molecular Formula | C₃₄H₂₈F₅NO₅ | [1][2][4] |

| Molecular Weight | 625.58 g/mol | [1][2][4] |

| Appearance | White to off-white or slight yellow powder/solid | [1] |

| Purity (HPLC) | ≥98.0% | [1][4] |

| Melting Point | 60-70 °C | [1][4] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [5] |

| Storage Temperature | 15-25°C or -15°C to -25°C for long-term storage | [1][4][5] |

| Optical Rotation α 25/D | -17.5 to -12.5 ° (c=1 in chloroform) | [1] |

Mechanism of Action in Peptide Synthesis

Fmoc-Tyr(tBu)-OPfp is employed within the framework of Fmoc-based solid-phase peptide synthesis. The pentafluorophenyl ester is a highly efficient activating group due to the strong electron-withdrawing nature of the fluorine atoms, which makes the carbonyl carbon highly susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain on the solid support. This high reactivity often leads to rapid and complete coupling reactions, minimizing the risk of racemization. The use of pre-activated esters like Fmoc-Tyr(tBu)-OPfp also circumvents the need for in-situ activation reagents, which can sometimes lead to side reactions.

Experimental Protocols

The following protocols provide a detailed methodology for the use of Fmoc-Tyr(tBu)-OPfp in manual solid-phase peptide synthesis. These are generalized procedures and may require optimization based on the specific peptide sequence and resin used.

Resin Swelling

Proper swelling of the resin is crucial for ensuring that all reactive sites are accessible.

-

Procedure:

-

Place the desired amount of resin (e.g., polystyrene-based resin such as Wang or Rink Amide) in a suitable reaction vessel.

-

Add a solvent in which the resin swells, typically N,N-dimethylformamide (DMF) or dichloromethane (DCM).

-

Allow the resin to swell for a minimum of 30-60 minutes at room temperature with gentle agitation.

-

Drain the solvent.

-

Fmoc Deprotection

This step removes the temporary Fmoc protecting group from the N-terminus of the growing peptide chain, preparing it for coupling with Fmoc-Tyr(tBu)-OPfp.

-

Reagents:

-

Deprotection solution: 20% piperidine in DMF (v/v).

-

-

Procedure:

-

Add the deprotection solution to the swelled resin.

-

Agitate for 3-5 minutes and then drain the solution.

-

Add a fresh aliquot of the deprotection solution.

-

Continue agitation for an additional 15-20 minutes.[6]

-

Drain the solution and wash the resin thoroughly with DMF (typically 5-6 times) to remove all traces of piperidine.

-

Coupling of Fmoc-Tyr(tBu)-OPfp

This is the core step where the activated amino acid is added to the growing peptide chain.

-

Reagents:

-

Fmoc-Tyr(tBu)-OPfp

-

DMF

-

(Optional) 1-Hydroxybenzotriazole (HOBt) or 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (HOOBt) as a catalyst.

-

-

Procedure:

-

In a separate vial, dissolve Fmoc-Tyr(tBu)-OPfp (typically 1.5 to 3 equivalents relative to the resin substitution) in DMF.

-

(Optional) To accelerate the coupling reaction, an additive such as HOBt or HOOBt (equivalent to the Fmoc-Tyr(tBu)-OPfp) can be added to the solution.

-

Add the Fmoc-Tyr(tBu)-OPfp solution to the deprotected resin.

-

Agitate the reaction mixture at room temperature. The reaction time can vary from 1 hour to overnight, depending on the sequence and the presence of a catalyst.

-

Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test (ninhydrin test) to detect the presence of free primary amines. A negative Kaiser test (yellow beads) indicates a complete reaction.

-

Once the coupling is complete, drain the reaction solution.

-

Wash the resin thoroughly with DMF and then with DCM to remove any unreacted reagents and byproducts.

-

Final Cleavage and Deprotection

After the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups (including the tBu group on tyrosine) are removed.

-

Reagents:

-

Cleavage cocktail: A common mixture is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). The exact composition may vary depending on the peptide sequence.

-

-

Procedure:

-

Wash the fully assembled peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum.

-

In a well-ventilated fume hood, add the freshly prepared cleavage cocktail to the resin.

-

Agitate the mixture at room temperature for 2-3 hours.[6]

-

Filter the resin and collect the filtrate, which contains the cleaved peptide.

-

Precipitate the crude peptide from the filtrate by adding it dropwise to a large volume of cold diethyl ether.

-

Collect the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether several times.

-

Dry the crude peptide pellet under vacuum. The peptide can then be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Visualizing the Workflow

The following diagrams illustrate the key processes in which Fmoc-Tyr(tBu)-OPfp is utilized.

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-protected amino acids.

Caption: Simplified mechanism of peptide bond formation using Fmoc-Tyr(tBu)-OPfp.

Safety and Handling

Fmoc-Tyr(tBu)-OPfp is classified as a skin irritant (H315) and requires careful handling.[1][4]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Avoid dust formation and inhalation. Use in a well-ventilated area. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry place. Long-term storage at -15°C to -25°C is recommended.[5]

This technical guide provides a foundational understanding of Fmoc-Tyr(tBu)-OPfp and its application in peptide synthesis. For specific applications, further optimization of the described protocols may be necessary. Always refer to the specific product's Safety Data Sheet (SDS) for complete safety information.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Solid phase peptide synthesis using Nα-fluorenylmethoxycarbonylamino acid pentafluorophenyl esters - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of Fmoc-Tyr(tBu)-OPfp in DMF and DCM: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the solubility of N-α-Fmoc-O-tert-butyl-L-tyrosine pentafluorophenyl ester (Fmoc-Tyr(tBu)-OPfp) in two common solvents utilized in peptide synthesis: N,N-Dimethylformamide (DMF) and Dichloromethane (DCM). An understanding of the solubility of this activated amino acid derivative is critical for the optimization of coupling reactions, ensuring the purity and yield of synthetic peptides. This document consolidates available solubility data, outlines a detailed experimental protocol for its determination, and presents a visual workflow for the dissolution process.

Core Concepts: Solubility in Peptide Synthesis

The effective dissolution of protected amino acids is a fundamental prerequisite for successful solid-phase peptide synthesis (SPPS). Inadequate solubility can lead to significant challenges, including:

-

Reduced Reaction Kinetics: Incomplete dissolution of the activated amino acid can slow the rate of amide bond formation, potentially leading to incomplete coupling.

-

Formation of Deletion Sequences: If the Fmoc-amino acid is not fully available in solution, a portion of the growing peptide chains on the solid support may not be acylated, resulting in peptides with missing amino acid residues.

-

Aggregation: Poorly soluble protected amino acids can contribute to peptide aggregation on the resin, further impeding reaction efficiency and complicating purification.

DMF is a polar aprotic solvent widely favored in SPPS for its exceptional ability to solvate protected amino acids and swell the polystyrene resin. DCM, a less polar solvent, is also frequently used, particularly in Boc-based synthesis and for certain washing steps in Fmoc-based protocols.

Quantitative and Qualitative Solubility Data

Precise quantitative solubility data for Fmoc-Tyr(tBu)-OPfp is not extensively available in public literature. However, a combination of qualitative statements from manufacturers and semi-quantitative data allows for a useful solubility profile to be constructed.

Table 1: Solubility of Fmoc-Tyr(tBu)-OPfp

| Solvent | Formula | Molar Mass ( g/mol ) | Solubility (at ambient temperature) | Notes |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | ≥ 104.3 mg/mL≥ 0.167 M | Based on the observation that 0.5 mmol (312.8 mg) is "clearly soluble" in 3 mL of DMF. This represents a minimum solubility. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Soluble | Described as soluble in product literature[1]. Quantitative data is not specified, but it is generally less effective than DMF for dissolving polar Fmoc-amino acids. |

Table 2: Solubility of Structurally Related Compounds

To provide further context, the solubility of the corresponding carboxylic acid, Fmoc-Tyr(tBu)-OH, is presented below. The absence of the bulky, electron-withdrawing pentafluorophenyl ester group may influence its solubility characteristics.

| Compound | Solvent | Solubility | Reference |

| Fmoc-D-Tyr(tBu)-OH | DMF | "clearly soluble" at 1 mmol in 2 mL (~229.8 mg/mL or ~0.5 M) | Sigma-Aldrich |

| Fmoc-Tyr(tBu)-OH | DMSO | ≥10 mg/mL | Cayman Chemical[2] |

Factors Influencing Solubility

The solubility of Fmoc-Tyr(tBu)-OPfp is governed by a combination of physicochemical factors:

-

Fmoc Group: The large, hydrophobic fluorenylmethoxycarbonyl (Fmoc) group generally confers good solubility in many organic solvents.

-

Side-Chain Protection: The tert-butyl (tBu) protecting group on the tyrosine side chain is also hydrophobic and contributes to the overall nonpolar character of the molecule.

-

Pentafluorophenyl Ester: The OPfp activating group is bulky and hydrophobic, further enhancing the nonpolar nature of the compound.

-

Solvent Polarity: Polar aprotic solvents like DMF are excellent at solvating the peptide backbone and the protected amino acid, while less polar solvents like DCM may be less effective, particularly for more polar amino acid derivatives.

-

Temperature: Solubility generally increases with temperature. Gentle warming can be employed to aid dissolution, but prolonged heating should be avoided to prevent potential degradation.

-

Purity of Solute and Solvent: Impurities in either the Fmoc-amino acid or the solvent can negatively impact solubility. The presence of water in the solvent can also be a factor.

Experimental Protocol: Determination of Equilibrium Solubility by the Shake-Flask Method

For researchers requiring precise solubility data for specific applications and conditions, the shake-flask method is a reliable approach to determine equilibrium solubility.

1. Materials:

-

Fmoc-Tyr(tBu)-OPfp

-

High-purity DMF or DCM

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of Fmoc-Tyr(tBu)-OPfp to a vial containing a known volume of the solvent (e.g., 2 mL). The excess solid is necessary to ensure that equilibrium is reached with an undissolved solid phase.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours).

-

-

Phase Separation:

-

After equilibration, allow the vial to stand at the set temperature for a few hours to allow the undissolved solid to settle.

-

Alternatively, centrifuge the vial at a high speed to pellet the excess solid.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a calibrated micropipette, ensuring no solid particles are transferred.

-

Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.

-

Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the HPLC calibration curve. Record the dilution factor accurately.

-

-

Quantitative Analysis by HPLC:

-

Prepare a series of standard solutions of Fmoc-Tyr(tBu)-OPfp of known concentrations in the solvent of interest.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against the concentration. The Fmoc group has a strong UV absorbance, typically monitored at around 265 nm.

-

Inject the diluted sample of the saturated solution into the HPLC.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in the desired units (e.g., mg/mL, g/L, or mol/L).

-

Visualization of the Dissolution Workflow

The following diagram illustrates the key steps in the process of dissolving Fmoc-Tyr(tBu)-OPfp for use in peptide synthesis.

Caption: A flowchart illustrating the steps for dissolving Fmoc-Tyr(tBu)-OPfp.

References

Stability and Storage of Fmoc-Tyr(tBu)-OPfp: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for N-α-Fmoc-O-t-butyl-L-tyrosine pentafluorophenyl ester (Fmoc-Tyr(tBu)-OPfp), a critical reagent in solid-phase peptide synthesis (SPPS). Understanding the stability profile of this activated amino acid derivative is paramount for ensuring the integrity of synthetic peptides and the reproducibility of research outcomes.

Physicochemical Properties

Fmoc-Tyr(tBu)-OPfp is a pre-formed pentafluorophenyl ester designed for the efficient coupling of tyrosine residues in Fmoc-based solid-phase peptide synthesis. It is typically supplied as a white to slight yellow or beige powder.

| Property | Value | Source |

| Molecular Formula | C₃₄H₂₈F₅NO₅ | |

| Molecular Weight | 625.58 g/mol | |

| Melting Point | 60-70 °C | |

| Assay (HPLC) | ≥98.0% | |

| Appearance | White to slight yellow to beige powder |

Storage and Handling Recommendations

Proper storage is crucial to prevent the degradation of this reactive ester. While specific long-term stability data for Fmoc-Tyr(tBu)-OPfp is not extensively published, recommendations can be inferred from supplier data sheets and the known stability of related compounds.

| Storage Condition | Recommendation | Rationale |

| Temperature | -15°C to -25°C (long-term) | Pentafluorophenyl esters are reactive intermediates. Lower temperatures minimize the rate of potential degradation pathways, such as hydrolysis. For the parent compound, Fmoc-Tyr(tBu)-OH, storage at -20°C provides stability for at least four years.[1] While some suppliers list a storage temperature of 15-25°C, this is likely suitable only for short-term storage or shipping. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | Minimizes exposure to atmospheric moisture, which can lead to hydrolysis of the active ester. |

| Light Exposure | Store in the dark | While specific photostability data is unavailable, it is general best practice to protect complex organic molecules from light to prevent potential photochemical degradation. |

| Container | Keep container tightly sealed | Prevents the ingress of moisture and oxygen. |

Handling:

-

Handle in a well-ventilated area to avoid inhalation of the powder.

-

Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid contact with skin and eyes.

-

Keep away from heat and sources of ignition.

Stability Profile and Degradation Pathways

The stability of Fmoc-Tyr(tBu)-OPfp is primarily influenced by its susceptibility to hydrolysis and the lability of the Fmoc protecting group under certain conditions.

Hydrolytic Stability

Pentafluorophenyl (PFP) esters are generally considered to be stable, crystalline compounds that can be purified and stored.[2][3] They are noted to be less susceptible to hydrolysis than other common active esters, such as N-hydroxysuccinimide (NHS) esters.[4] However, the presence of moisture remains the primary concern for the long-term stability of Fmoc-Tyr(tBu)-OPfp. Hydrolysis of the ester bond will result in the formation of Fmoc-Tyr(tBu)-OH and pentafluorophenol, rendering the amino acid derivative inactive for peptide coupling.

Caption: Primary degradation pathway of Fmoc-Tyr(tBu)-OPfp via hydrolysis.

Thermal Stability

The Fmoc protecting group can be cleaved at elevated temperatures. Studies have shown that thermal cleavage of Fmoc groups can occur at temperatures around 120°C in solvents like DMSO.[5][6] While such conditions are not typical for storage, it highlights the importance of avoiding exposure to high temperatures.

Chemical Compatibility

-

Bases: The Fmoc group is labile to basic conditions, particularly secondary amines like piperidine, which is used for its removal during SPPS.[7] Exposure to basic environments during storage or handling will lead to the premature deprotection of the alpha-amino group.

-

Acids: The Fmoc group is generally stable to acidic conditions, allowing for the use of acid-labile side-chain protecting groups.[7]

Experimental Protocols

Protocol for Purity Assessment by HPLC

This protocol can be used to check the purity of Fmoc-Tyr(tBu)-OPfp upon receipt and after prolonged storage to assess for degradation.

Materials:

-

Fmoc-Tyr(tBu)-OPfp sample

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Trifluoroacetic acid (TFA)

-

HPLC system with a C18 column and UV detector

Procedure:

-

Sample Preparation: Accurately weigh approximately 1 mg of Fmoc-Tyr(tBu)-OPfp and dissolve it in 1 ml of ACN to prepare a 1 mg/ml stock solution.

-

HPLC Conditions:

-

Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% ACN in water with 0.1% TFA.

-

Gradient: A typical gradient would be 20-80% B over 20 minutes.

-

Flow Rate: 1 ml/min.

-

Detection: UV at 265 nm and 301 nm (for the Fmoc group).

-

-

Analysis: Inject 10-20 µl of the sample solution. The appearance of a significant peak corresponding to the retention time of Fmoc-Tyr(tBu)-OH would indicate hydrolysis. The purity can be calculated based on the peak area of the main product relative to the total peak area.

Caption: Workflow for HPLC-based purity assessment of Fmoc-Tyr(tBu)-OPfp.

Conclusion

Fmoc-Tyr(tBu)-OPfp is a robust reagent for peptide synthesis when stored and handled correctly. The primary degradation pathway is hydrolysis, which can be minimized by storing the compound at low temperatures (-15°C to -25°C) in a tightly sealed container under an inert atmosphere and protected from light. Regular purity checks using HPLC are recommended to ensure the integrity of the reagent, especially for long-term storage or when used in critical applications such as the synthesis of therapeutic peptides.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. benchchem.com [benchchem.com]

- 4. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]

- 5. chimia.ch [chimia.ch]

- 6. Thermal deprotection: a sustainable and efficient strategy for synthesising α-polylysine adsorbents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00641D [pubs.rsc.org]

- 7. chempep.com [chempep.com]

Methodological & Application

Application Notes and Protocols for Fmoc-Tyr(tBu)-OPfp in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Nα-Fmoc-O-tert-butyl-L-tyrosine pentafluorophenyl ester (Fmoc-Tyr(tBu)-OPfp) in solid-phase peptide synthesis (SPPS). This document outlines the fundamental principles, detailed experimental protocols, and critical considerations for the successful incorporation of this pre-activated amino acid derivative into synthetic peptides.

Introduction

Solid-phase peptide synthesis (SPPS) based on the 9-fluorenylmethyloxycarbonyl (Fmoc) strategy is the predominant method for the chemical synthesis of peptides.[1] The use of pre-activated amino acid esters, such as pentafluorophenyl (Pfp) esters, offers significant advantages. The strong electron-withdrawing nature of the pentafluorophenyl group makes the ester highly reactive, facilitating rapid and efficient amide bond formation.[2] This high reactivity is particularly beneficial for sterically hindered couplings and helps to minimize racemization.[2][3]

Fmoc-Tyr(tBu)-OPfp is a valuable building block for introducing tyrosine residues with a tert-butyl (tBu) protected side chain. The tBu group is stable to the basic conditions used for Fmoc removal (e.g., piperidine) but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final peptide cleavage from the resin.[4][5] The pre-activated nature of Fmoc-Tyr(tBu)-OPfp simplifies the coupling step by eliminating the need for in-situ coupling reagents, which can sometimes lead to side reactions.[2]

Physicochemical Properties

A foundational understanding of the properties of Fmoc-Tyr(tBu)-OPfp is essential for its effective application.

| Property | Value |

| Formal Name | N-α-Fmoc-O-t.-butyl-L-tyrosine pentafluorophenyl ester |

| CAS Number | 86060-93-7[6] |

| Molecular Formula | C₃₄H₂₈F₅NO₅[6] |

| Molecular Weight | 625.58 g/mol [6] |

| Appearance | White to off-white powder[6] |

| Side-Chain Protecting Group | tert-Butyl (tBu) |

| Protecting Group Lability | Fmoc: Base-labile (e.g., 20% piperidine in DMF)[4]. tBu: Acid-labile (e.g., high concentration of TFA)[4]. |

Experimental Workflow for SPPS using Fmoc-Tyr(tBu)-OPfp

The overall workflow for SPPS involves the iterative cycle of deprotection of the N-terminal Fmoc group and coupling of the next Fmoc-protected amino acid until the desired peptide sequence is assembled. The use of Fmoc-Tyr(tBu)-OPfp streamlines the coupling step.

Detailed Experimental Protocols

The following protocols are based on a 0.1 mmol synthesis scale. Adjustments may be necessary for different scales.

Resin Preparation (Swelling)

Proper swelling of the resin is crucial for efficient synthesis.

-

Procedure:

-

Place the desired amount of resin (e.g., Rink Amide, Wang resin) in a fritted syringe or a dedicated peptide synthesis vessel.

-

Add N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) to completely cover the resin (approx. 5-10 mL/g of resin).

-

Agitate the resin gently for at least 30-60 minutes at room temperature.

-

Drain the solvent.

-

Nα-Fmoc Deprotection

This step removes the temporary Fmoc protecting group from the N-terminus of the growing peptide chain.

-

Reagents:

-

Deprotection solution: 20% (v/v) piperidine in DMF.

-

-

Procedure:

-

Add the deprotection solution to the swelled resin.

-

Agitate for 3-5 minutes and then drain the solution.

-

Add a fresh aliquot of the deprotection solution.

-

Agitate for an additional 15-20 minutes.[4]

-

Drain the solution and wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.

-

Coupling of Fmoc-Tyr(tBu)-OPfp

This protocol describes the coupling of the pre-activated Fmoc-Tyr(tBu)-OPfp.

-

Reagents and Stoichiometry:

| Reagent/Component | Equivalents (relative to resin loading) | Purpose |

| Fmoc-Tyr(tBu)-OPfp | 1.5 - 3.0 | Pre-activated amino acid to be coupled |

| 1-Hydroxybenzotriazole (HOBt) (Optional) | 1.5 - 3.0 | Catalyst to accelerate the coupling reaction[2] |

| Solvent (DMF) | - | Polar medium for the reaction[7] |

-

Procedure:

-

In a separate vial, dissolve Fmoc-Tyr(tBu)-OPfp (1.5-3.0 equivalents) in DMF. If using a catalyst, also dissolve HOBt (1.5-3.0 equivalents) in this solution.

-

Add the activated amino acid solution to the deprotected resin in the reaction vessel.

-

Agitate the mixture at room temperature for 1-4 hours. The high reactivity of the OPfp ester often leads to shorter coupling times compared to standard in-situ activation methods.

-

Monitor the reaction completion using a qualitative method such as the Kaiser test. A negative test (yellow beads) indicates the absence of free primary amines and a complete coupling. If the test is positive (blue beads), the coupling step can be extended or repeated.

-

Once the coupling is complete, drain the reaction solution.

-

Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3 times).

-

Final Cleavage and Deprotection

This final step cleaves the synthesized peptide from the resin support and removes the side-chain protecting groups, including the tBu group from tyrosine.

-

Cleavage Cocktails: The choice of cleavage cocktail is critical to prevent side reactions caused by the reactive tert-butyl cation generated from the deprotection of Tyr(tBu).[5][7] Scavengers are essential to "trap" these cations.[7]

| Reagent Cocktail | Composition (v/v/v) | Key Scavengers | Recommendations |

| Standard (Reagent B) | 95% TFA / 2.5% Water / 2.5% Triisopropylsilane (TIS) | Water, TIS | A good starting point for most peptides containing Tyr(tBu). TIS is a very effective scavenger for tBu cations.[5][8] |

| Reagent K | 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% 1,2-Ethanedithiol (EDT) | Phenol, Thioanisole, EDT | A robust cocktail for peptides with multiple sensitive residues like Cys, Met, or Trp in addition to Tyr.[5][8] |

-

Procedure:

-

After the final Fmoc deprotection and washing, thoroughly dry the peptide-resin under a stream of nitrogen or in a vacuum desiccator.[7]

-

In a fume hood, prepare the chosen cleavage cocktail.

-

Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin).[7]

-

Agitate the mixture gently at room temperature for 2-3 hours.[4]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.

-

Peptide Precipitation and Purification

-

Procedure:

-

In a centrifuge tube, add the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether.[4]

-

A white precipitate of the crude peptide should form.

-

Centrifuge the mixture to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold diethyl ether 2-3 more times.

-